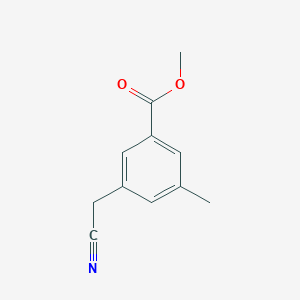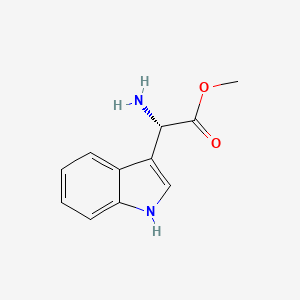
Cyclopropyl 3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl 3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C7H10O3. It is characterized by the presence of a cyclopropyl group, a methyloxirane ring, and a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl 3-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropyl carboxylic acid with methyloxirane in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of tertiary amines to facilitate the ring-opening of the oxirane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and product purity .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl 3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of β-hydroxy esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Tertiary amines and carboxylic acids are often employed as catalysts and reactants in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: β-hydroxy esters.
Scientific Research Applications
Cyclopropyl 3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of resins, plasticizers, and other industrial materials.
Mechanism of Action
The mechanism of action of cyclopropyl 3-methyloxirane-2-carboxylate involves the ring-opening of the oxirane group, which can be catalyzed by tertiary amines. This process leads to the formation of β-hydroxy esters, which can further undergo various transformations. The molecular targets and pathways involved in these reactions are primarily related to nucleophilic substitution and esterification processes .
Comparison with Similar Compounds
Cyclopropyl 3-methyloxirane-2-carboxylate: Unique due to its combination of cyclopropyl and methyloxirane groups.
Cyclopropyl carboxylate: Lacks the oxirane ring, leading to different reactivity.
Methyloxirane carboxylate: Contains the oxirane ring but lacks the cyclopropyl group.
Uniqueness: this compound is unique due to its structural combination of a cyclopropyl group and a methyloxirane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
cyclopropyl 3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-4-6(9-4)7(8)10-5-2-3-5/h4-6H,2-3H2,1H3 |
InChI Key |
LYQGQPLLPLGGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C(=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


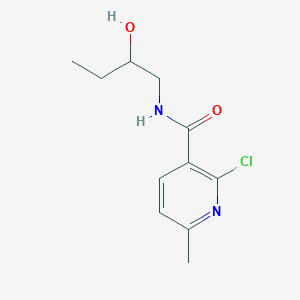
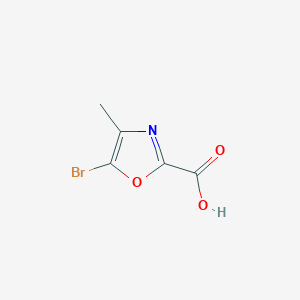
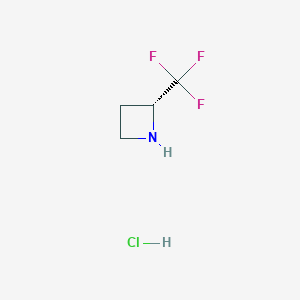
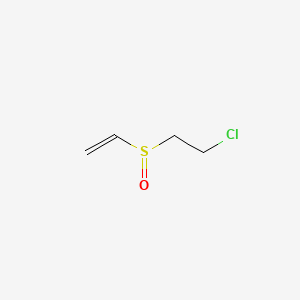
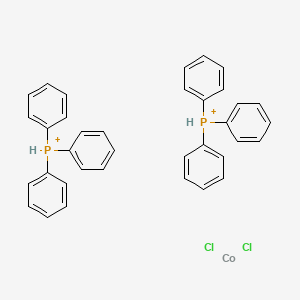
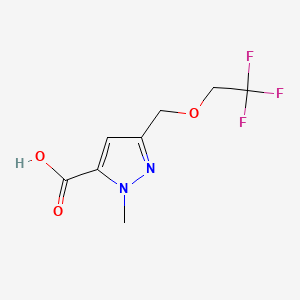
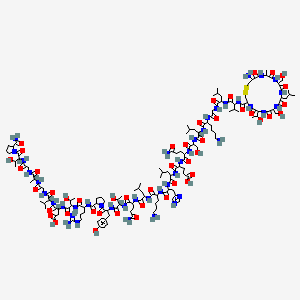
![1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13899286.png)

![9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13899301.png)
![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B13899302.png)
![6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride](/img/structure/B13899322.png)
